![molecular formula C15H13N3O3S B5739909 N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNAC13, and it is a member of the thioamide family of compounds. MNAC13 has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of MNAC13 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNAC13 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. MNAC13 has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
MNAC13 has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNAC13 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNAC13 has also been shown to have neuroprotective effects, which could potentially be used to prevent or slow down the progression of neurodegenerative diseases. MNAC13 has been shown to have anti-inflammatory effects, which could potentially be used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
MNAC13 has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. MNAC13 has also been shown to have low toxicity, making it a safe compound to work with. However, MNAC13 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. MNAC13 also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for further research on MNAC13. One area of research is the development of MNAC13-based anti-cancer drugs. MNAC13 has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the neuroprotective effects of MNAC13. Further research could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research could be conducted to study the anti-inflammatory effects of MNAC13, which could potentially be used to treat inflammatory diseases such as rheumatoid arthritis.
合成法
MNAC13 can be synthesized using various methods. One of the most common methods involves the reaction between 3-nitrobenzoyl chloride and 3-methylaniline in the presence of sodium carbonate and carbon disulfide. The resulting product is then purified using column chromatography to obtain pure MNAC13. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
科学的研究の応用
MNAC13 has been used extensively in scientific research due to its potential applications in various fields. One of the most promising applications of MNAC13 is in the field of cancer research. MNAC13 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. MNAC13 has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MNAC13 has been shown to have neuroprotective effects, which could potentially be used to prevent or slow down the progression of these diseases.
特性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-4-2-6-12(8-10)16-15(22)17-14(19)11-5-3-7-13(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRJDRQWVPQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)

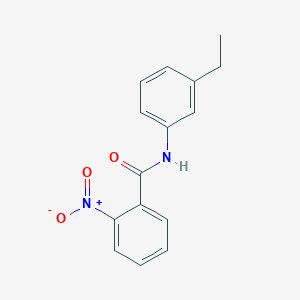

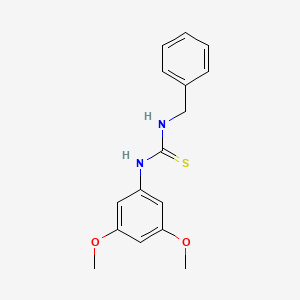

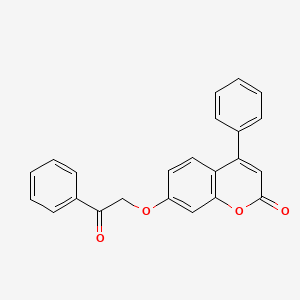
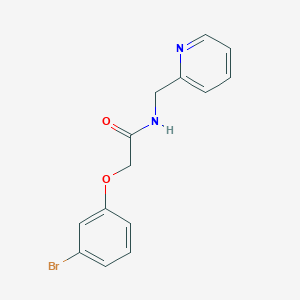
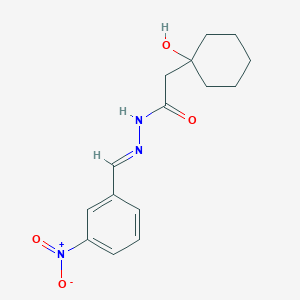
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
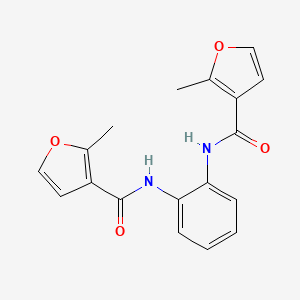
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)